1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol
Overview
Description
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both a furan ring and a diol functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and environmentally benign reagents, adhering to the principles of green chemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes . The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The diol groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used as a chemical feedstock.
Furfuryl alcohol: Another furan derivative with similar reactivity.
2-methylfuran: A furan compound with a methyl group at the 2-position.
Uniqueness
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is unique due to its combination of a furan ring, an alkyne group, and diol functional groups. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler furan derivatives.
Properties
IUPAC Name |
1-(furan-2-yl)-4-methylpent-2-yne-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBPPSWTPVSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CO1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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